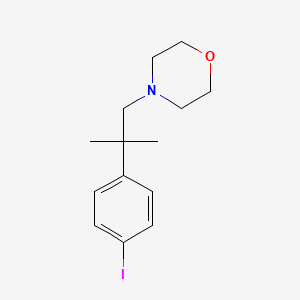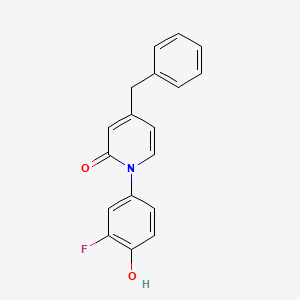
4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both fluorine and hydroxyl groups on the phenyl ring suggests that this compound may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Functionalization of the Phenyl Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the fluorine atom could yield a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridinone derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity.
Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-benzyl-1-phenylpyridin-2(1H)-one: Lacks the fluorine and hydroxyl groups.
4-benzyl-1-(4-hydroxyphenyl)pyridin-2(1H)-one: Lacks the fluorine group.
4-benzyl-1-(3-fluorophenyl)pyridin-2(1H)-one: Lacks the hydroxyl group.
Uniqueness
The presence of both fluorine and hydroxyl groups on the phenyl ring makes 4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2(1H)-one unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to novel applications and properties.
Propriétés
Formule moléculaire |
C18H14FNO2 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
4-benzyl-1-(3-fluoro-4-hydroxyphenyl)pyridin-2-one |
InChI |
InChI=1S/C18H14FNO2/c19-16-12-15(6-7-17(16)21)20-9-8-14(11-18(20)22)10-13-4-2-1-3-5-13/h1-9,11-12,21H,10H2 |
Clé InChI |
DWFFCJQODAYKQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=O)N(C=C2)C3=CC(=C(C=C3)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


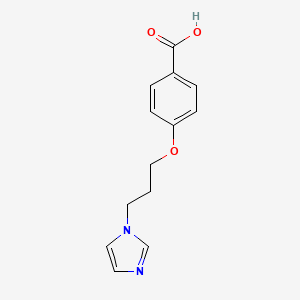
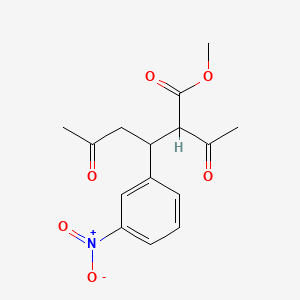
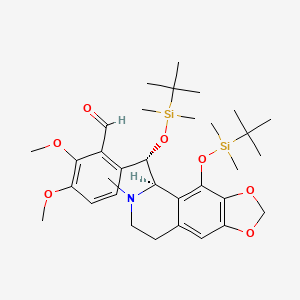
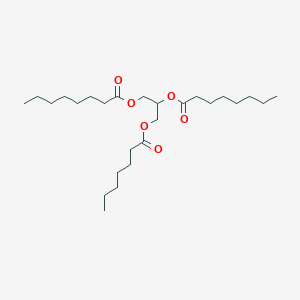
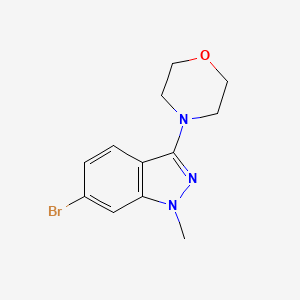
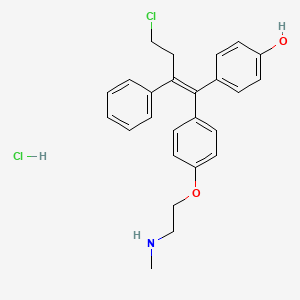
![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
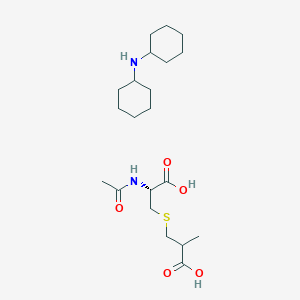
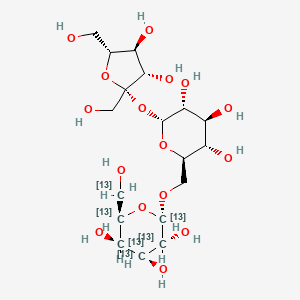
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)
